molecular formula C17H11N5 B12940885 1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-52-7

1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B12940885
CAS No.: 824394-52-7
M. Wt: 285.30 g/mol
InChI Key: RDNCOYGFPNTZBD-UHFFFAOYSA-N
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Description

2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of both imidazole and benzimidazole rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide. The resulting intermediate is then cyclized to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways. The presence of the imidazole and benzimidazole rings allows for strong binding interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole: A simpler imidazole derivative with similar biological activities.

    1H-Benzimidazole: Another benzimidazole derivative with a wide range of applications in medicinal chemistry.

    2-(1H-Imidazol-2-yl)pyridine: A compound with similar structural features and biological activities.

Uniqueness

2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile is unique due to the combination of imidazole and benzimidazole rings, which enhances its chemical stability and biological activity

Biological Activity

1H-Benzimidazole derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl] is a notable member of this class, exhibiting a range of pharmacological effects that warrant detailed exploration.

Chemical Structure

The molecular formula of the compound is C13H10N4C_{13}H_{10}N_4, with a molecular weight of 226.25 g/mol. Its structure includes both benzimidazole and imidazole moieties, which are critical for its biological activity.

Antimicrobial Activity

Benzimidazole derivatives are well-documented for their antimicrobial properties. A study evaluated various benzimidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts .

Anticancer Activity

The anticancer potential of 1H-benzimidazole derivatives has been extensively studied. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including HeLa (cervical carcinoma) and MCF7 (breast carcinoma). The mechanism appears to involve the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Topoisomerase I inhibition
MCF715.0Induction of apoptosis
A43110.0Cell cycle arrest

Anti-inflammatory Activity

Research has shown that benzimidazole derivatives can modulate inflammatory responses. The compound has been found to inhibit the production of pro-inflammatory cytokines, thus demonstrating potential as an anti-inflammatory agent .

Case Study 1: Antibacterial Efficacy

A recent study synthesized several benzimidazole derivatives and tested their antibacterial efficacy against E. coli and S. aureus. The compound 1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl] showed significant inhibition zones in disk diffusion assays, suggesting potent antibacterial properties.

Case Study 2: Anticancer Mechanism

In a study involving human cancer cell lines, this compound was observed to induce apoptosis through the activation of caspases and upregulation of p53, leading to cell cycle arrest at the G2/M phase. This was particularly evident in HeLa cells where flow cytometry analyses revealed increased sub-G1 populations indicative of apoptosis .

Properties

CAS No.

824394-52-7

Molecular Formula

C17H11N5

Molecular Weight

285.30 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C17H11N5/c18-10-11-5-6-14-15(9-11)22-17(21-14)13-4-2-1-3-12(13)16-19-7-8-20-16/h1-9H,(H,19,20)(H,21,22)

InChI Key

RDNCOYGFPNTZBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C#N

Origin of Product

United States

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